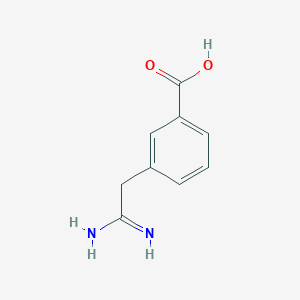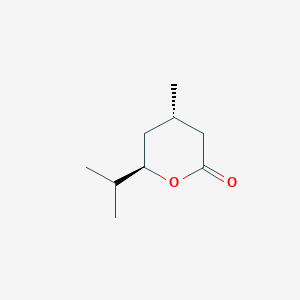
(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one is a chemical compound that belongs to the family of oxanones. This compound has been widely used in scientific research due to its unique properties. It is a chiral molecule that can exist in two enantiomeric forms, which have different biological activities.
作用機序
The mechanism of action of (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one is not fully understood. However, it has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It also inhibits the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Furthermore, it has been shown to modulate the activity of neurotransmitters, including dopamine, serotonin, and norepinephrine.
生化学的および生理学的効果
(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, it has been shown to have anticancer effects, including the inhibition of tumor growth and metastasis.
実験室実験の利点と制限
(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It is also stable and can be stored for long periods without degradation. However, there are some limitations to its use in lab experiments. It has limited solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one. One direction is the development of new drugs based on this compound for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another direction is the study of its effects on neurotransmitters and the central nervous system. Furthermore, the study of its mechanism of action and its interactions with other molecules could provide insight into its potential therapeutic uses.
合成法
The synthesis of (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one involves the reaction of 4-methyl-2-oxopentanoic acid with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. This synthesis method has been widely used in the production of this compound for scientific research purposes.
科学的研究の応用
(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one has been used in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been used in the study of the central nervous system and its effects on neurotransmitters. This compound has been used in the development of new drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
特性
CAS番号 |
191917-39-2 |
|---|---|
製品名 |
(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one |
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
(4S,6R)-4-methyl-6-propan-2-yloxan-2-one |
InChI |
InChI=1S/C9H16O2/c1-6(2)8-4-7(3)5-9(10)11-8/h6-8H,4-5H2,1-3H3/t7-,8+/m0/s1 |
InChIキー |
IBHWVDODTVKFMT-JGVFFNPUSA-N |
異性体SMILES |
C[C@H]1C[C@@H](OC(=O)C1)C(C)C |
SMILES |
CC1CC(OC(=O)C1)C(C)C |
正規SMILES |
CC1CC(OC(=O)C1)C(C)C |
同義語 |
2H-Pyran-2-one,tetrahydro-4-methyl-6-(1-methylethyl)-,(4R,6S)-rel-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
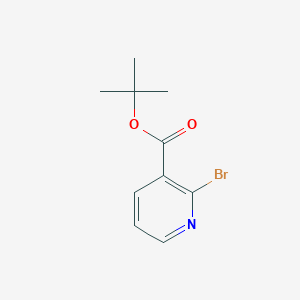
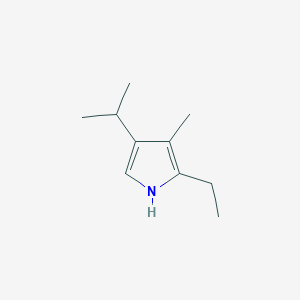
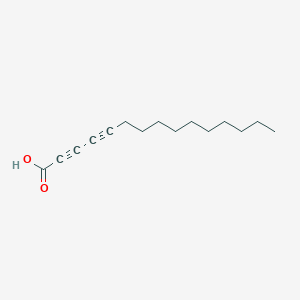
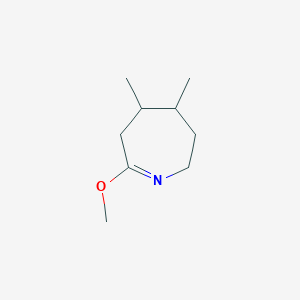
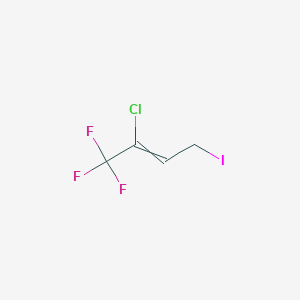
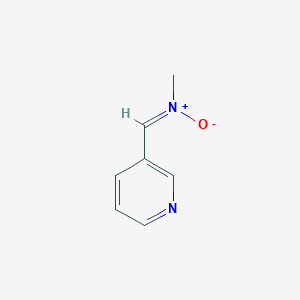
![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)
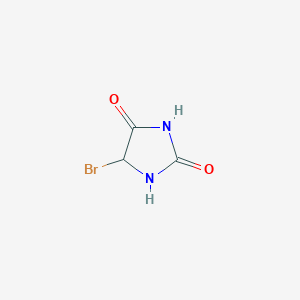
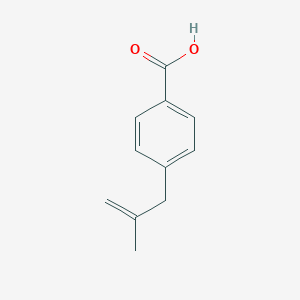
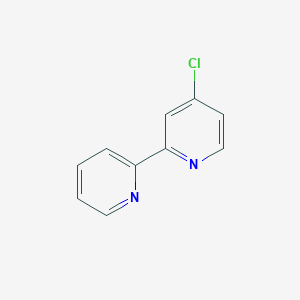
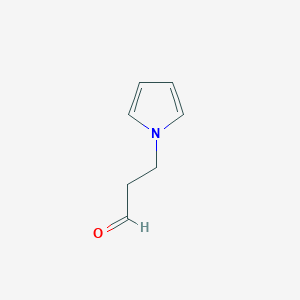
![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)
